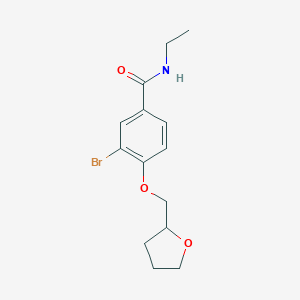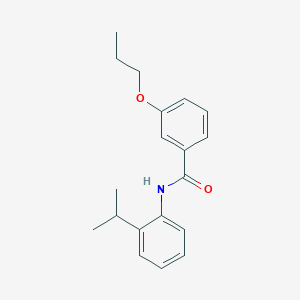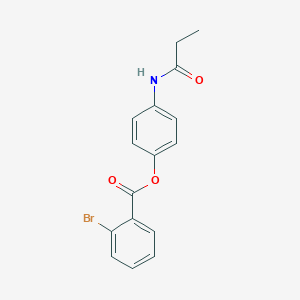![molecular formula C16H11ClN2O2S B268688 N-[3-(aminocarbonyl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B268688.png)
N-[3-(aminocarbonyl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(aminocarbonyl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide, also known as CB-13, is a synthetic cannabinoid compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CB-13 is a potent agonist of the cannabinoid receptor type 1 (CB1), which is a G protein-coupled receptor that is widely distributed in the central nervous system.
Mécanisme D'action
N-[3-(aminocarbonyl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide acts as a potent agonist of the CB1 receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system. Activation of the CB1 receptor by N-[3-(aminocarbonyl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide leads to a variety of cellular responses, including the inhibition of adenylyl cyclase, the activation of mitogen-activated protein kinase (MAPK) signaling pathways, and the modulation of ion channels.
Biochemical and Physiological Effects:
N-[3-(aminocarbonyl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of inflammatory cytokine production, the reduction of oxidative stress, and the modulation of neuronal excitability. It has also been shown to have analgesic effects in animal models of neuropathic pain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-[3-(aminocarbonyl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide as a research tool is its high potency and selectivity for the CB1 receptor. This allows for precise modulation of CB1 receptor signaling pathways, which can be useful in understanding the role of the endocannabinoid system in various physiological processes. However, one limitation of N-[3-(aminocarbonyl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide is its relatively short half-life, which can make it difficult to study its long-term effects in vivo.
Orientations Futures
There are several potential future directions for research on N-[3-(aminocarbonyl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide and other synthetic cannabinoids. One area of interest is the development of more selective CB1 receptor agonists that can be used to modulate specific signaling pathways. Another area of interest is the investigation of the potential therapeutic applications of synthetic cannabinoids in the treatment of various neurological disorders. Finally, there is a need for further research on the long-term effects of N-[3-(aminocarbonyl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide and other synthetic cannabinoids on physiological processes and behavior.
Méthodes De Synthèse
N-[3-(aminocarbonyl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide can be synthesized using a multi-step synthetic route that involves the condensation of 3-chloro-1-benzothiophene-2-carbonyl chloride with 3-aminobenzoic acid, followed by the amidation of the resulting intermediate with ammonia. The final product is obtained after purification through column chromatography.
Applications De Recherche Scientifique
N-[3-(aminocarbonyl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide has been studied extensively for its potential therapeutic applications, particularly in the treatment of various neurological disorders. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects, and has been investigated as a potential treatment for conditions such as multiple sclerosis, Parkinson's disease, and neuropathic pain.
Propriétés
Nom du produit |
N-[3-(aminocarbonyl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide |
|---|---|
Formule moléculaire |
C16H11ClN2O2S |
Poids moléculaire |
330.8 g/mol |
Nom IUPAC |
N-(3-carbamoylphenyl)-3-chloro-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C16H11ClN2O2S/c17-13-11-6-1-2-7-12(11)22-14(13)16(21)19-10-5-3-4-9(8-10)15(18)20/h1-8H,(H2,18,20)(H,19,21) |
Clé InChI |
QZARITSZGHZUIF-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=CC=CC(=C3)C(=O)N)Cl |
SMILES canonique |
C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=CC=CC(=C3)C(=O)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(2-ethoxyethoxy)phenyl]-2-(4-methylphenoxy)propanamide](/img/structure/B268605.png)
![N-[2-(allyloxy)phenyl]-3-methylbenzamide](/img/structure/B268608.png)
![N-[4-(2-ethoxyethoxy)phenyl]isonicotinamide](/img/structure/B268610.png)

![2,2-dimethyl-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}propanamide](/img/structure/B268614.png)
![2,2-dimethyl-N-[2-(2-phenoxyethoxy)phenyl]propanamide](/img/structure/B268616.png)




![N-[3-(allyloxy)phenyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B268622.png)


![2-[(3-Propoxyanilino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B268627.png)